

Antimicrobial Profile and Experimental Applications

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Compound Focus: Rosaramicin

CAS No.: 35834-26-5

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Rosaramicin shows potent in vitro and in vivo activity against several pathogens relevant to both human and veterinary medicine.

Pathogen	Experimental Model/Context	Reported Efficacy/Activity
Treponema pallidum (syphilis agent)	Rabbit model (intra-dermal/intravenous infection) [1]	Complete control of infection; equivalent to penicillin G benzathine at tested doses (12.5 or 25 mg/kg twice daily for 10 days).
Chlamydia trachomatis	Human cervical infection; tissue culture [2] [3]	Eradicated infection in 18/18 patients; highly active in vitro (chlamydicidal at ≤ 0.25 $\mu\text{g/ml}$).
Neisseria gonorrhoeae	In vitro activity [4]	Potent antibacterial substance.
Ureaplasma urealyticum & Mycoplasma hominis	In vitro activity [4]	Potent antibacterial substance.
Gram-negative bacteria	General in vitro profile [5]	Better activity than erythromycin.

A key pharmacological characteristic is its tissue distribution. Experiments in dogs have shown that **rosaramicin** achieves higher concentrations in the prostate than erythromycin, suggesting potential for treating prostatic infections [5].

Pharmacokinetics and Metabolism

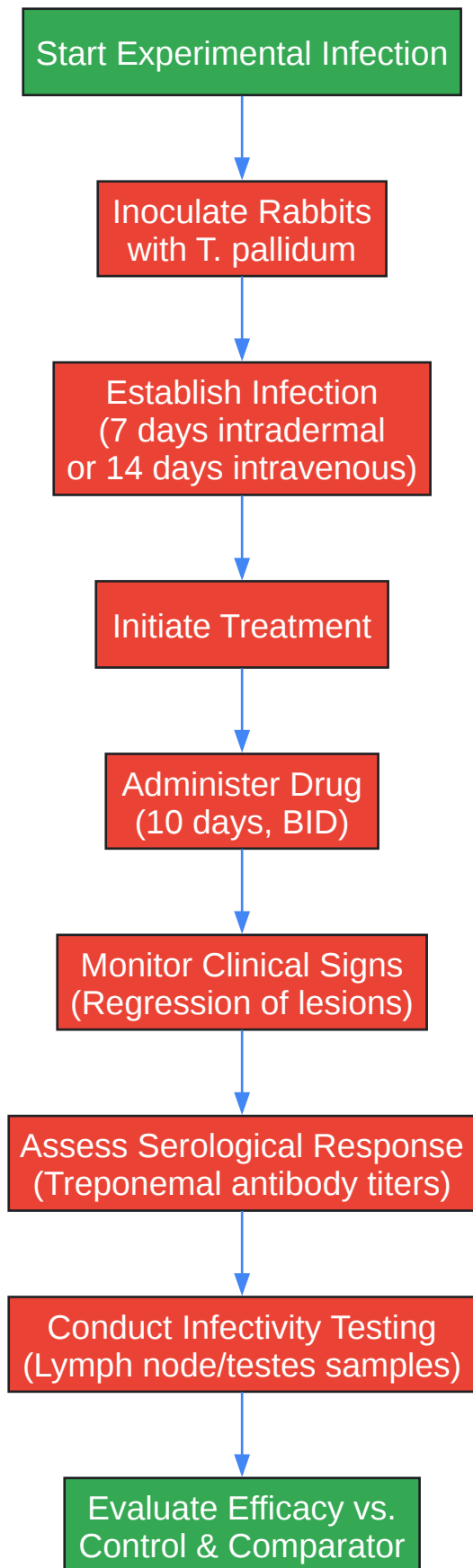
A study in dogs provides key quantitative data on the absorption, distribution, and excretion of **rosaramicin**, summarized in the table below.

Parameter	Intravenous (10 mg/kg)	Oral (25 mg/kg)
Distribution Half-life	0.22 h [6]	Not Reported
Elimination Half-life	0.97 h [6]	Not Reported
Volume of Distribution	3.43 L/kg [6]	Not Applicable
Total Body Clearance	106 mg/min·kg [6]	Not Applicable
Absorption	Not Applicable	58% (for oral solution) [6]
Absolute Bioavailability	100% (by definition)	35% [6]
AUC of Unchanged Drug	8% of total radioactivity [6]	5% of total radioactivity [6]
Urinary Excretion of Radioactivity	24% of dose [6]	17% of dose [6]
Urinary Excretion of Unchanged Drug	1-2% of dose [6]	1-2% of dose [6]
Fecal Excretion of Radioactivity	71% of dose [6]	68% of dose [6]

This data indicates that **rosaramicin** is rapidly eliminated, extensively distributed into tissues, and undergoes extensive metabolism, which is reflected in the low proportion of unchanged drug in plasma and urine [6].

Experimental Protocol for In Vivo Efficacy

The following workflow and detailed methodology are based on a study evaluating **rosaramicin** for treating experimental syphilis in rabbits [1].



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Workflow of In Vivo Efficacy Study in a Rabbit Model

1. Animal Model and Infection:

- **Animals:** Utilize groups of four or more rabbits per experimental condition.
- **Infection:** Establish infection by either intradermal injection to produce localized chancres or intravenous injection to produce a disseminated infection. Allow the infection to develop for 7 days (intradermal) or 14 days (intravenous) before initiating treatment [1].

2. Treatment Groups and Dosing:

- **Group 1 (Rosaramicin, Low Dose):** 12.5 mg/kg of **rosaramicin** phosphate, administered subcutaneously or intramuscularly twice a day for 10 days [1].
- **Group 2 (Rosaramicin, High Dose):** 25 mg/kg of **rosaramicin** phosphate, administered via the same route and schedule [1].
- **Group 3 (Positive Control):** 200,000 U of penicillin G benzathine, administered as two weekly injections [1].
- **Group 4 (Negative Control):** No antibiotic therapy [1].

3. Efficacy Assessment:

- **Clinical Observation:** Monitor the regression and healing of intradermal chancres. For intravenously infected animals, observe for the absence of disseminated lesions or orchitis [1].
- **Serological Testing:** Measure treponemal and nontreponemal antibody titers at regular intervals post-treatment. Successful treatment is indicated by a lack of continued increase in these titers [1].
- **Infectivity Studies:** At the end of the observation period, collect lymph node and testicular material from treated animals and inoculate into testicular sacs of fresh, seronegative rabbits. The absence of disease in these recipient rabbits indicates that the original treated animals were cured and free of infectious organisms [1].

Safety and Adverse Reactions

Rosaramicin therapy is associated with notable adverse effects, which have been observed in both human clinical trials and animal studies.

Adverse Effect	Frequency / Context	Details
Gastrointestinal Effects	Very Common [2]	Nausea, vomiting, abdominal pain (13 of 18 patients in one trial).
Hepatotoxicity	Common [2]	Minimally elevated serum alanine aminotransferase levels (4 of 18 patients in one trial).

Given these side effects, monitoring of liver enzymes is recommended during treatment [2]. The high incidence of gastrointestinal effects may limit patient tolerance.

Research Summary and Conclusion

Rosaramicin remains primarily a subject of historical research with limited contemporary application in veterinary medicine. Its potential utility is supported by its specific antimicrobial profile and favorable tissue penetration, but its use is constrained by significant first-pass metabolism, a short elimination half-life, and a concerning adverse effect profile. Future development would require strategies to improve its bioavailability and tolerability.

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